molecular formula C22H21N3O4S B2424224 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide CAS No. 899962-33-5

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide

Cat. No. B2424224
M. Wt: 423.49
InChI Key: OUWQLEKKSCFTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzofuro[3,2-d]pyrimidin-2-yl group, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the sulfanyl group might be susceptible to oxidation, and the acetamide group could undergo hydrolysis .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with benzofuran, pyrimidine, and acetamide moieties are frequently synthesized for their unique chemical and physical properties. For instance, novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities, were synthesized through reactions involving benzofuran and pyrimidine derivatives (Abu‐Hashem et al., 2020). The structural analysis of these compounds reveals intricate molecular conformations that could be instrumental in understanding the chemical behavior of complex molecules, including 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide.

Bioactive Potential

Research into pyrimidine derivatives has shown that they possess a range of bioactive potentials, from antimicrobial to anticancer properties. For example, certain 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines were explored as antifolates and potential antitumor agents, highlighting the importance of pyrimidine derivatives in medicinal chemistry (Gangjee et al., 2007). These studies suggest a promising avenue for further exploration of compounds like 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide in therapeutic applications.

Molecular Design and Drug Development

The molecular design of compounds with specific functional groups such as sulfanyl, acetamide, and benzofuran derivatives is crucial in drug development. Research has focused on creating molecules with precise biological activities by manipulating these functional groups. For instance, the design and synthesis of classical and nonclassical antifolates incorporating pyrimidine derivatives demonstrate the intricate balance between molecular structure and bioactivity, potentially guiding the application of complex compounds in disease treatment (Gangjee et al., 2008).

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. For example, if it shows promising activity in preliminary tests, it could be further optimized and tested in more complex biological systems .

properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-25-21(27)20-19(16-9-4-5-10-17(16)29-20)24-22(25)30-13-18(26)23-12-14-7-6-8-15(11-14)28-2/h4-11H,3,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWQLEKKSCFTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide

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